3-(4-Chlorophenyl)-7H-furo[3,2-g]chromen-7-one belongs to the class of furocoumarins, a group of naturally occurring organic chemical compounds produced by a variety of plants. This particular compound is a synthetic derivative and is not known to occur naturally. Furocoumarins are known for their diverse biological activities, making them a subject of interest in scientific research, particularly in medicinal chemistry. []
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromones, which are known for their diverse biological activities. This compound features a chlorophenyl group attached to a furochromone backbone, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound is often studied for its pharmacological properties, including anti-inflammatory and anticancer activities.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in organic chemistry and medicinal research.
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is classified under:
The synthesis of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions.
The molecular structure of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H13ClO3 |
Molecular Weight | 324.8 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one |
InChI Key | NICFCSFWKORAPC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C |
The structural data indicates that the compound has a complex fused ring system typical of furochromones, contributing to its chemical reactivity and biological activity.
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within biological systems:
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3